7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Description

Structural Elucidation of 7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

IUPAC Nomenclature and Stereochemical Configuration

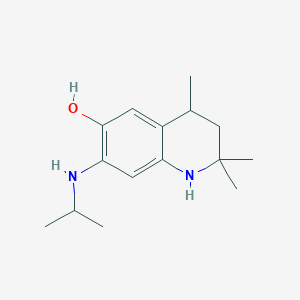

The IUPAC name of the compound is derived from its parent tetrahydroquinoline scaffold, with substituents systematically numbered. The core structure consists of a partially saturated quinoline ring (1,2,3,4-tetrahydroquinoline), where the numbering prioritizes the nitrogen atom at position 1. Key substituents include:

- 7-(Isopropylamino) : An isopropylamino group (-NH-CH(CH₃)₂) attached to position 7 of the aromatic ring.

- 2,2,4-Trimethyl : Three methyl groups at positions 2 (two methyl groups) and 4 of the tetrahydroquinoline ring.

- 6-Ol : A hydroxyl group (-OH) at position 6 of the aromatic ring.

The stereochemistry of the compound is not explicitly defined in available literature. However, the tetrahydroquinoline core typically adopts a chair-like conformation in the six-membered ring, with substituents occupying axial or equatorial positions depending on steric and electronic factors.

Table 1: Substituent Positions and Functional Groups

| Position | Substituent | Functional Group |

|---|---|---|

| 1 | Nitrogen atom | -NH- (saturated ring) |

| 2 | Methyl, Methyl | -CH₃, -CH₃ |

| 4 | Methyl | -CH₃ |

| 6 | Hydroxyl | -OH |

| 7 | Isopropylamino | -NH-CH(CH₃)₂ |

X-ray Crystallographic Analysis of Tetrahydroquinoline Core

While X-ray crystallographic data for this compound is not publicly available, the structural features of related tetrahydroquinoline derivatives provide insight into its likely conformation. The tetrahydroquinoline core typically exhibits:

- Ring Puckering : A partially saturated six-membered ring with a chair-like geometry, minimizing steric strain between substituents.

- Substituent Orientation : Equatorial placement of bulky groups (e.g.,

Propriétés

IUPAC Name |

2,2,4-trimethyl-7-(propan-2-ylamino)-3,4-dihydro-1H-quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-9(2)16-13-7-12-11(6-14(13)18)10(3)8-15(4,5)17-12/h6-7,9-10,16-18H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWIOMNDJMFPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=CC(=C(C=C12)O)NC(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 206.29 g/mol

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in various cell models.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

- Neuroprotective Properties : Preliminary studies suggest it could protect neuronal cells from apoptosis under stress conditions.

Biological Activity Data

| Activity | IC50/ED50 Value | Model/System Used | Reference |

|---|---|---|---|

| Antioxidant | 15 µM | DPPH assay | |

| Anti-inflammatory | 20 µM | RAW264.7 macrophages | |

| Neuroprotection | 10 µM | SH-SY5Y neuronal cells |

Case Study 1: Neuroprotective Effects

In a study involving SH-SY5Y cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction of cell death compared to untreated controls. The mechanism was linked to the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative damage.

Case Study 2: Anti-inflammatory Activity

Another study evaluated the compound's effect on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results indicated that the compound effectively reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting NF-kB activation.

Pharmacokinetics and Toxicology

Limited pharmacokinetic data are available; however, preliminary assessments suggest moderate absorption and bioavailability. Toxicological evaluations indicate that at therapeutic doses, the compound exhibits low cytotoxicity in vitro.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that ITQ exhibits promising anticancer properties. Studies have shown that derivatives of tetrahydroquinoline compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. For instance, ITQ has been evaluated for its efficacy against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells .

1.2 Neuroprotective Effects

ITQ has also been investigated for its neuroprotective properties. Compounds with a similar structure have been found to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. These findings suggest that ITQ may hold potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Applications

2.1 Antidepressant Properties

The compound has shown potential as an antidepressant. Research indicates that tetrahydroquinoline derivatives can influence serotonin and norepinephrine levels in the brain, which are crucial for mood regulation. Preliminary studies suggest that ITQ may enhance mood and alleviate symptoms of depression in animal models .

2.2 Antimicrobial Activity

ITQ's antimicrobial properties have been explored as well. Studies have demonstrated that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to the tetrahydroquinoline/isoquinoline family, which is characterized by a partially hydrogenated bicyclic ring system. Below is a detailed comparison with key analogs:

Substituent Position and Functional Group Variations

Key Structural and Functional Differences

Amino vs. Methoxy Groups: The isopropylamino group in the target compound introduces a bulky, basic nitrogen center, which may enhance interactions with biological targets (e.g., receptors or enzymes) compared to the smaller methoxy (-OCH₃) groups in analogs like 7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol . Methoxy groups are less polar than hydroxyls, affecting solubility and membrane permeability .

Salt Forms and Solubility: Hydrochloride salts (e.g., 7-Isoquinolinol,1,2,3,4-tetrahydro-2-methyl-,hydrochloride(1:1)) exhibit improved water solubility due to ionic character, whereas the free base form of the target compound may require organic solvents for dissolution .

Méthodes De Préparation

Pictet–Spengler Cyclization Approach

The Pictet–Spengler reaction is a classical method for synthesizing tetrahydroquinolines. The process involves:

- Condensation of an appropriate aminoalkylphenol precursor with an aldehyde or ketone.

- Cyclization to form the tetrahydroquinoline ring system.

- Subsequent functionalization at the 6-position and the 7-position.

Reductive Cyclization Method

Another approach involves reductive cyclization starting from suitable precursors:

- Preparation of N-alkylated aniline derivatives .

- Friedel–Crafts acylation to introduce methyl groups.

- Reduction with hydrides (e.g., sodium borohydride) to form the tetrahydroquinoline core.

- Hydroxylation at the 6-position using oxidizing agents.

Aromatic precursor + acyl chloride → Cyclized tetrahydroquinoline + hydroxylation → Final compound

Multi-Component Condensation

Some methods utilize multi-component reactions involving:

- Aniline derivatives,

- Formaldehyde or acetaldehyde,

- Isopropylamine,

- Hydroxylating agents.

This convergent synthesis allows for efficient assembly of the target molecule with high regioselectivity.

Data Table: Summary of Preparation Methods

Research Findings and Notes

Patents such as WO2005121142A1 describe the synthesis of tetrahydroquinoline derivatives with potential for antitumor activity, emphasizing the importance of substituents at the 7-position, including amino groups (e.g., isopropylamino). These methods often involve condensation reactions followed by functional group modifications.

The methylation steps at positions 2 and 4 are typically achieved via alkylation with methyl iodide or dimethyl sulfate, under basic conditions, to ensure regioselectivity.

Hydroxylation at the 6-position can be achieved using oxidizing agents such as hydrogen peroxide or via hydroxylation of precursors with suitable directing groups.

The use of solvents like ethanol, acetic acid, or polyethylene glycol is common, with reaction temperatures ranging from room temperature to reflux conditions.

Notes on Optimization and Purification

- Purification generally involves column chromatography, recrystallization, or preparative HPLC.

- Reaction conditions such as temperature, pH, and solvent polarity are optimized to maximize yield and purity.

- Catalysts like Lewis acids (e.g., zinc chloride) can enhance cyclization efficiency.

Q & A

Q. What are the recommended synthetic routes for 7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol, and how can purity be optimized?

- Methodological Answer : A multistep approach is typically employed. Begin with the cyclization of substituted aniline derivatives using acid catalysis (e.g., polyphosphoric acid) to form the tetrahydroquinoline core. Introduce the isopropylamino group via nucleophilic substitution or reductive amination under inert atmosphere (N₂/Ar) using isopropylamine and a reducing agent (e.g., NaBH₃CN). Trimethyl substituents can be incorporated through Friedel-Crafts alkylation or Grignard reactions. Purification involves column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization from ethanol. Purity ≥95% is confirmed via HPLC (C18 column, mobile phase: MeCN/H₂O with 0.1% TFA) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for identifying substituent positions. For example, the hydroxyl proton (δ 8.5–9.5 ppm, broad singlet) and isopropylamino methyl groups (δ 1.1–1.3 ppm, doublet). Aromatic protons appear as multiplet signals (δ 6.5–7.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.

- IR : Hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches validate functional groups.

Q. How does the hydroxyl group at position 6 influence stability under varying pH conditions?

- Methodological Answer : The phenolic -OH group confers pH-dependent stability. Under acidic conditions (pH <3), protonation reduces oxidative degradation. In alkaline media (pH >10), deprotonation increases susceptibility to oxidation. Accelerated stability studies (40°C/75% RH, 1–4 weeks) with HPLC monitoring are recommended. Use antioxidants (e.g., BHT) in storage buffers .

Advanced Research Questions

Q. What strategies address regioselective functionalization of the tetrahydroquinoline core for structure-activity studies?

- Methodological Answer :

- Directed ortho-metalation : Use a directing group (e.g., -OMe) at position 7 to enable lithiation at position 6, followed by quenching with electrophiles.

- Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., TBSCl) to selectively modify the amine or methyl groups.

- Cross-coupling : Suzuki-Miyaura reactions (Pd catalysis) for aryl/heteroaryl introductions at position 8 .

Q. How can computational modeling predict biological activity or metabolic pathways?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase). Focus on hydrogen bonding (hydroxyl/amine) and hydrophobic pockets (trimethyl groups).

- ADMET Prediction : Tools like SwissADME assess metabolic stability (CYP450 isoforms) and blood-brain barrier penetration .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Methodological Answer :

- LC-MS/MS : Detect sub-ppm impurities (e.g., des-methyl byproducts) using MRM transitions.

- Forced Degradation : Expose to heat, light, and oxidants (H₂O₂) to identify degradation markers.

- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed .

Contradictions and Validation

- vs. : While emphasizes acylations for functionalization, highlights oxidative stability of hydroxylated derivatives. Cross-validate via controlled oxidation experiments (e.g., DDQ in DCM) to assess competing reaction pathways.

- vs. : suggests redox modifications of tetrahydroquinolines, whereas provides structural data for acetylated analogs. Use cyclic voltammetry to evaluate redox potentials of the hydroxyl/amine groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.